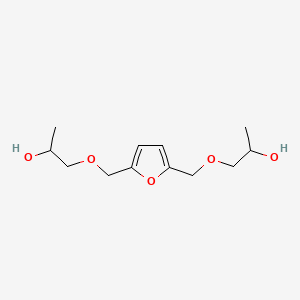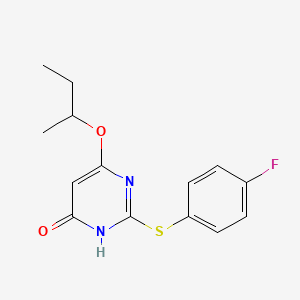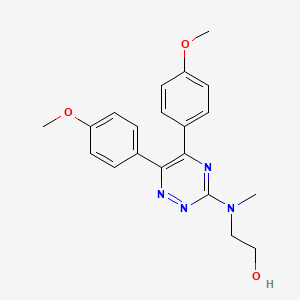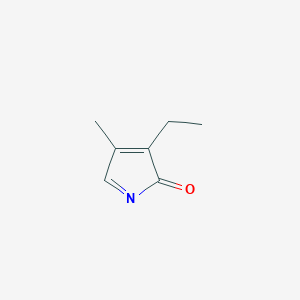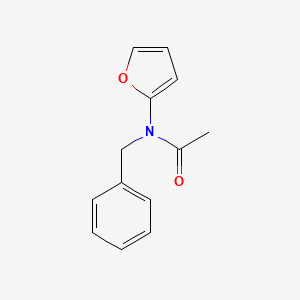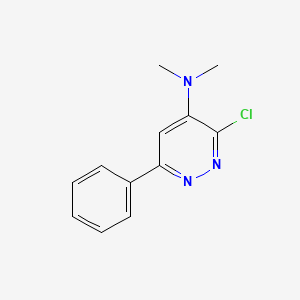
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is a heterocyclic compound with the molecular formula C({12})H({12})ClN(_{3}) It features a pyridazine ring substituted with a chlorine atom at the 3-position, a phenyl group at the 6-position, and a dimethylamino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and phenylhydrazine.
Formation of Intermediate: The reaction between 3,6-dichloropyridazine and phenylhydrazine in the presence of a base such as sodium ethoxide leads to the formation of 3-chloro-6-phenylpyridazine.
Amination: The intermediate is then subjected to nucleophilic substitution with dimethylamine under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridazines can be formed.
Oxidation Products: N-oxides of the pyridazine ring.
Reduction Products: Reduced forms of the pyridazine ring or the substituents.
Applications De Recherche Scientifique
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
N,N-Dimethyl-6-phenylpyridazin-4-amine: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
89868-00-8 |
|---|---|
Formule moléculaire |
C12H12ClN3 |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
YJVOHRIWDUUTRN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)

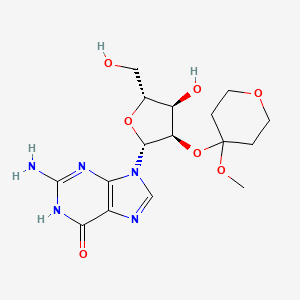
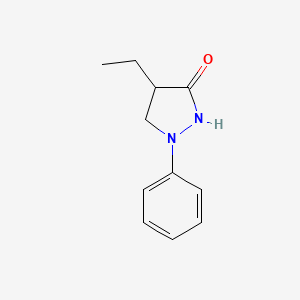
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
